Cas no 70401-29-5 (9-Acridinecarboxaldehyde,2-methyl-)

9-Acridinecarboxaldehyde,2-methyl- 化学的及び物理的性質
名前と識別子
-
- 9-Acridinecarboxaldehyde,2-methyl-
- 2-Methyl-9-Acridinecarbaldehyde
- 2-METHYL-9-ACRIDINECARBOXALDEHYDE
- 2-methylacridine-9-carbaldehyde
- 2-Methyl-9-acridincarboxaldehyd
- 2-Methyl-9-aldehyd-acridin
- 2-Methyl-acridin-9-carbaldehyd
- 2-methylacridine-10-carboxaldehyde
- 2-methyl-acridine-9-carbaldehyde
- BIDD:GT0724
- 2-methylacridine-9-aldehyde
- 70401-29-5
- EINECS 274-594-7
- SCHEMBL5852389
- NS00061537
- 2-Methyl-9-acridinecarboxaldehyde, 97%
- DTXSID50990609
- FT-0728003
- AQ-344/43099845
- CHEMBL106277
- AKOS015912453
- PIBZGMVFXCKDER-UHFFFAOYSA-N
-
- MDL: MFCD00005031
- インチ: InChI=1S/C15H11NO/c1-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3
- InChIKey: PIBZGMVFXCKDER-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O
計算された属性
- せいみつぶんしりょう: 221.08400
- どういたいしつりょう: 221.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- 互変異性体の数: 4
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- ゆうかいてん: 145-146 °C (lit.)
- PSA: 29.96000
- LogP: 3.50890
9-Acridinecarboxaldehyde,2-methyl- セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
-
危険物標識:
- リスク用語:R36/37/38
9-Acridinecarboxaldehyde,2-methyl- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
9-Acridinecarboxaldehyde,2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01764-50mg |
9-Acridinecarboxaldehyde,2-methyl- |
70401-29-5 | 50mg |
¥7578.0 | 2021-09-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-230534-50 mg |
2-Methyl-9-acridinecarboxaldehyde, |
70401-29-5 | 50mg |
¥3,016.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-230534-50mg |
2-Methyl-9-acridinecarboxaldehyde, |
70401-29-5 | 50mg |
¥3016.00 | 2023-09-05 |
9-Acridinecarboxaldehyde,2-methyl- 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
9-Acridinecarboxaldehyde,2-methyl-に関する追加情報
Professional Introduction to 9-Acridinecarboxaldehyde,2-methyl- (CAS No. 70401-29-5)
9-Acridinecarboxaldehyde,2-methyl-, with the CAS number 70401-29-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde derivative belongs to the acridine family, a class of nitrogen-containing aromatic compounds known for their diverse biological activities. The structural features of 9-Acridinecarboxaldehyde,2-methyl- make it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and oncological applications.
The compound’s molecular structure consists of a central acridine core substituted with a formyl group at the 9-position and a methyl group at the 2-position. This specific arrangement imparts unique electronic and steric properties, making it an attractive scaffold for medicinal chemists. The formyl group (–CHO) serves as a reactive handle for further functionalization, enabling the construction of more complex molecules through condensation reactions, such as Schiff base formation or Michael additions.
In recent years, 9-Acridinecarboxaldehyde,2-methyl- has garnered attention in the development of novel therapeutic agents. One particularly promising area is its application in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. Acridine derivatives are well-documented for their ability to disrupt critical cellular pathways by binding to specific protein targets. The aldehyde functionality in 9-Acridinecarboxaldehyde,2-methyl- allows for facile derivatization into bisubstrate inhibitors, which can simultaneously engage two different binding sites on a protein target, enhancing binding affinity and selectivity.
Recent studies have highlighted the potential of 9-Acridinecarboxaldehyde,2-methyl- as a precursor in the design of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling cascades, and their dysregulation is often associated with diseases such as cancer. By modifying the acridine core with appropriate substituents derived from 9-Acridinecarboxaldehyde,2-methyl-, researchers have been able to develop potent inhibitors that selectively inhibit aberrant kinase activity without affecting normal cellular processes. This approach has led to several preclinical candidates that show promise in oncology applications.
The utility of 9-Acridinecarboxaldehyde,2-methyl- extends beyond oncology into neurology. Emerging evidence suggests that acridine derivatives may modulate neurotransmitter receptors and ion channels, making them candidates for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The aldehyde group provides a versatile platform for synthesizing acridine-based ligands that can interact with specific neural receptors or modulate neuronal excitability. For instance, derivatives of 9-Acridinecarboxaldehyde,2-methyl- have been investigated for their potential to inhibit amyloid-beta aggregation, a hallmark pathological feature of Alzheimer’s disease.
The synthetic versatility of 9-Acridinecarboxaldehyde,2-methyl- also makes it valuable in materials science and agrochemical applications. Its ability to participate in diverse chemical reactions allows for the creation of functionalized polymers and coatings with enhanced properties. Additionally, some acridine derivatives exhibit antimicrobial activity, making them useful in developing novel pesticides or preservatives. While these applications are still under exploration, they underscore the broad utility of this compound beyond traditional pharmaceuticals.
From a computational chemistry perspective, the electronic properties of 9-Acridinecarboxaldehyde,2-methyl- have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into how structural modifications influence reactivity and binding affinity. For example, computational modeling has shown that introducing electron-withdrawing groups near the formyl group enhances its electrophilicity, facilitating faster reaction rates in subsequent synthetic steps. Such insights are crucial for designing next-generation acridine-based drugs with improved pharmacokinetic profiles.
The industrial production of 9-Acridinecarboxaldehyde,2-methyl- typically involves multi-step organic synthesis starting from readily available precursors such as 2-methylaniline or 2-methylphenol. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste generation and energy consumption. Green chemistry principles are increasingly being applied to optimize these processes, ensuring compliance with environmental regulations while maintaining high yields and purity standards.
In conclusion,9-Acridinecarboxaldehyde, CAS No. 70401-29-5, is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics targeting diseases such as cancer and neurodegenerative disorders. As research continues to uncover new biological functions and synthetic methodologies for this class of compounds,9-Acridinecarboxaldehyde, CAS No. 70401-29-5, will undoubtedly remain at the forefront of academic and industrial investigations.
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